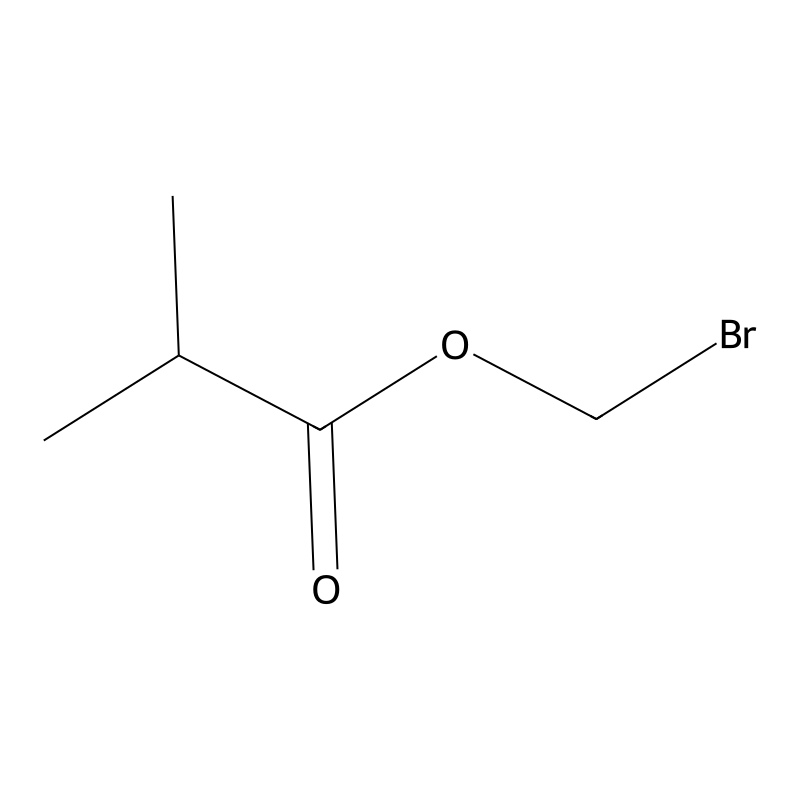

Bromomethyl isobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bromomethyl isobutyrate is an organic compound characterized by its structure, which includes a bromomethyl group and an isobutyrate moiety. The chemical formula for Bromomethyl isobutyrate is , and it has a molecular weight of approximately 195.03 g/mol. This compound is typically encountered as a colorless to pale yellow liquid, exhibiting a distinct odor. It is primarily used in organic synthesis due to its reactivity, particularly in nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles.

There is no current information available regarding the specific mechanism of action of BMIB in any biological system.

- Nucleophilic Substitution: The bromine atom in Bromomethyl isobutyrate is highly reactive and can undergo nucleophilic substitution reactions. For instance, when treated with nucleophiles such as amines or alcohols, the bromine can be replaced, resulting in the formation of new compounds .

- Esterification: This compound can also participate in esterification reactions, where it reacts with alcohols to form esters. This process is essential in synthesizing various derivatives of isobutyrate.

- Hydrolysis: In the presence of water and under acidic or basic conditions, Bromomethyl isobutyrate can undergo hydrolysis to yield isobutyric acid and bromoalkane products.

Bromomethyl isobutyrate can be synthesized through various methods:

- Bromination of Isobutyric Acid: One common method involves the bromination of isobutyric acid using bromine or phosphorus tribromide, leading to the formation of Bromomethyl isobutyrate.

- Reaction with Methyl Halides: Another approach includes reacting isobutyric acid with methyl halides in the presence of a base, facilitating the introduction of the bromomethyl group into the molecule.

- Direct Alkylation: The compound can also be synthesized via direct alkylation methods using suitable alkylating agents under controlled conditions.

Bromomethyl isobutyrate stands out due to its unique combination of a bromomethyl group and an ester functionality, enhancing its reactivity compared to similar compounds. Its applications in organic synthesis make it a valuable compound within chemical research and industry.

Interaction studies involving Bromomethyl isobutyrate primarily focus on its reactivity with various nucleophiles. Research suggests that it readily forms stable products when reacted with amines and alcohols, indicating its potential utility in synthesizing complex organic compounds. Further studies are needed to explore its interactions with biological targets to assess its pharmacological potential.

Several compounds share structural similarities with Bromomethyl isobutyrate, including:

- Methyl Isobutyrate: This compound lacks the bromomethyl group but shares the isobutyrate structure, making it less reactive than Bromomethyl isobutyrate.

- Ethyl Isobutyrate: Similar to methyl isobutyrate but with an ethyl group; it also does not possess halogen substituents, affecting its reactivity profile .

- 1-Bromo-3-methylbutane: This compound features a bromine atom but differs structurally from Bromomethyl isobutyrate by lacking the ester functionality .

Comparison TableCompound Structure Type Reactivity Level

XLogP3

2

Dates

Last modified: 04-14-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Reactivity Level |

XLogP3 2

Dates

Last modified: 04-14-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|